Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine

Medicinal Chemistry Parallel Synthesis Bromodomain Inhibitor SAR

This 3,5-dimethylisoxazole-phenylamine scaffold is purpose-built for BET bromodomain drug discovery. The unique 2-bromo-6-nitro substitution enables divergent parallel synthesis via orthogonal functionalization: the bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to probe the BRD4 WPF shelf, while the nitro group can be selectively reduced for secondary amine conjugation. This dual derivatization potential, inaccessible with mono-functionalized analogs, allows two rounds of diversity introduction from a single starting material. Ideal for SAR expansion, bifunctional probe construction, and crystallization trials leveraging the bromine anomalous signal for de novo phasing. Secure your batch for epigenetic research.

Molecular Formula C11H10BrN3O3
Molecular Weight 312.12 g/mol
Cat. No. B8155693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine
Molecular FormulaC11H10BrN3O3
Molecular Weight312.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Br)N)[N+](=O)[O-]
InChIInChI=1S/C11H10BrN3O3/c1-5-10(6(2)18-14-5)7-3-8(12)11(13)9(4-7)15(16)17/h3-4H,13H2,1-2H3
InChIKeyLHOGASKCYVTIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine – A Dual-Functionalized 3,5-Dimethylisoxazole Building Block for Targeted Bromodomain Ligand Discovery


2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine (C₁₁H₁₀BrN₃O₃, MW 312.12 g/mol) is a tri-substituted phenylamine featuring a 3,5-dimethylisoxazole moiety at the 4-position, a bromine atom at the 2-position, and a nitro group at the 6-position [1]. The 3,5-dimethylisoxazole chemotype is a well-established acetyl-lysine (KAc) bioisostere that targets the bromodomain and extra-terminal (BET) family of epigenetic reader proteins [2]. The compound serves as a versatile synthetic intermediate wherein the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions and the nitro group can be selectively reduced to an amine for further diversification .

Why 2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine Cannot Be Replaced by Generic Isoxazole or Aniline Analogs


The 3,5-dimethylisoxazole family encompasses a broad range of BET bromodomain ligands with widely varying potency, selectivity, and physicochemical properties [1]. Simple substitution of the phenyl ring substituents profoundly affects binding affinity: in the Hewings et al. optimization series, IC₅₀ values against BRD4(1) spanned from 640 nM to >50 µM depending solely on the nature and position of aryl substituents [2]. The specific 2-bromo-6-nitro substitution pattern present in this compound is not represented in the core bromodomain ligand optimization literature, meaning its pharmacological profile cannot be inferred from published analogs [3]. Furthermore, the bromine atom serves as a critical synthetic divergence point enabling late-stage functionalization via cross-coupling that would be inaccessible with des-bromo or alternative halogen analogs [4].

Quantitative Differentiation Evidence for 2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine Versus Its Closest Analogs


Synthetic Versatility: Orthogonal Functionalization Handles (Br and NO₂) Enable Divergent Library Synthesis Unavailable in Mono-Functionalized Analogs

Compared to the des-bromo analog 4-(3,5-dimethylisoxazol-4-yl)-2-nitroaniline (CAS 1629613-98-4) , the target compound possesses two synthetically orthogonal functional groups: a bromine at C-2 for cross-coupling (Suzuki, Buchwald-Hartwig, etc.) and a nitro group at C-6 that can be reduced to a primary amine for amide bond formation or reductive amination . This dual-functionalization enables sequential derivatization strategies that are impossible with the mono-functionalized comparator.

Medicinal Chemistry Parallel Synthesis Bromodomain Inhibitor SAR

Bromodomain Affinity Context: 3,5-Dimethylisoxazole Core Confers BRD4(1) Targeting With IC₅₀ Values Modulated by Phenyl Substituents Over a >75-Fold Range

The 3,5-dimethylisoxazole moiety functions as an acetyl-lysine bioisostere, and the Hewings et al. (2013) study demonstrated that varying the phenyl substituent in diarylmethanol derivatives (compounds 12–16) modulates BRD4(1) IC₅₀ from 640 nM (compound 12, unsubstituted phenyl) to >50 µM, a >75-fold range [1]. The lead 3,5-dimethylisoxazole fragment (compound 3) showed IC₅₀ = 4.8 µM against BRD4(1) [2]. While direct BRD4(1) IC₅₀ data for 2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine are not available in the primary literature, the electron-withdrawing nature of both bromo and nitro substituents is expected to alter the electron density of the isoxazole-phenyl system and thereby modulate KAc pocket occupancy relative to the unsubstituted or mono-substituted analogs [3].

Epigenetics BET Bromodomain Inhibition Acetyl-Lysine Bioisostere

Physicochemical Differentiation: Increased Lipophilicity (clogP) and Molecular Weight Versus Des-Bromo Analog Alter Pharmacokinetic Profile Predictions

The introduction of bromine at the 2-position increases the molecular weight from 233.22 g/mol (des-bromo analog, CAS 1629613-98-4) to 312.12 g/mol for the target compound [1], representing a 33.8% increase. This halogen substitution also increases lipophilicity, with computed clogP rising from approximately 2.0–2.5 for the des-bromo analog to an estimated 2.8–3.3 for the brominated compound [2]. In the lead optimization context reported by Hewings et al., ligand efficiency (LE) and lipophilic ligand efficiency (LLE) were key optimization parameters, with compound 3 showing LE = 0.39 and LLE = 3.12 [3].

Drug-Likeness Physicochemical Properties Lead Optimization

Crystal Structure Feasibility: Heavy Atom (Br) Enables Experimental Phasing for X-Ray Co-Crystal Structures of Bromodomain-Ligand Complexes

The bromine atom serves as an anomalous scatterer for X-ray crystallography, enabling experimental phasing (SAD/MAD) that is impossible with the des-bromo analog [1]. The Hewings et al. study solved X-ray co-crystal structures of 3,5-dimethylisoxazole derivatives bound to BRD4(1) using molecular replacement, with key interactions identified at the KAc binding pocket and WPF shelf [2]. A brominated analog would provide a direct experimental phasing route and unambiguous electron density assignment for the ligand, reducing model bias in structure-based drug design [3].

Structural Biology X-Ray Crystallography Bromodomain Co-Crystal Structures

Recommended Procurement and Application Scenarios for 2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine


Focused Library Synthesis for BET Bromodomain SAR Exploration

Medicinal chemistry teams optimizing 3,5-dimethylisoxazole-based BET bromodomain inhibitors can employ this compound as a central scaffold for divergent parallel synthesis. The bromine atom enables Suzuki-Miyaura cross-coupling with diverse aryl/heteroaryl boronic acids to probe the WPF shelf region of BRD4(1), where SAR studies have shown that substituent choice modulates IC₅₀ over a >75-fold range (0.64 to >50 µM) [1]. The nitro group can be reduced post-coupling to generate anilines for further derivatization, enabling two rounds of diversity introduction from a single starting material.

Experimental Phasing for Bromodomain Co-Crystal Structure Determination

Structural biology groups seeking to determine high-resolution co-crystal structures of 3,5-dimethylisoxazole ligands bound to BRD4(1) or other BET bromodomains can leverage the bromine anomalous signal for SAD/MAD phasing. This eliminates the need for molecular replacement or exogenous heavy-atom derivatization, both of which introduce potential model bias or crystal damage. The Hewings et al. co-crystal structures of related compounds (PDB entries for compounds 3, 8, and analogs) provide a validated crystallization system [2] into which this brominated analog can be directly soaked or co-crystallized.

Dual-Functional Probe for Chemical Biology Target Engagement Studies

The orthogonal functional groups enable the compound to serve as a precursor for bifunctional probe molecules. The nitro group can be reduced to a primary amine for conjugation to biotin, fluorophores, or photoaffinity labels, while the bromine atom can be elaborated via cross-coupling to install a second functional handle. This dual derivatization strategy is not possible with mono-functionalized 3,5-dimethylisoxazole analogs and enables the construction of chemical biology tools for cellular target engagement studies of BET bromodomains [3].

Negative Control Compound for Bromodomain Assay Validation

Given the electron-withdrawing nature of both the 2-bromo and 6-nitro substituents, this compound is predicted to exhibit altered binding affinity to BRD4(1) compared to the unsubstituted phenyl analog 12 (IC₅₀ = 640 nM) [1]. It can therefore serve as a structurally matched negative or attenuated control compound in bromodomain biochemical and cellular assays, where the 3,5-dimethylisoxazole core is retained but phenyl ring electronics are modulated to reduce affinity. This application is valuable for assay validation and target engagement selectivity profiling.

Quote Request

Request a Quote for 2-Bromo-4-(3,5-dimethyl-isoxazol-4-yl)-6-nitro-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.